2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature reflects the structural composition consisting of a piperazine ring system substituted at the 1-position with a carbonyl group attached to a 6-methylpyridine moiety, while bearing an additional methyl substituent at the 2-position of the piperazine ring. The compound is officially registered under Chemical Abstracts Service number 1840253-47-5 and carries the MDL number MFCD16842324.
The molecular formula is established as C₁₂H₁₇N₃O, indicating a composition of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 219.29 grams per mole, placing this compound within the range typical for small to medium-sized organic molecules with pharmaceutical relevance. The structural framework incorporates both a six-membered piperazine ring containing two nitrogen atoms and a pyridine ring system, connected through a carbonyl linkage that serves as the primary structural bridge between these heterocyclic components.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇N₃O | |
| Molecular Weight | 219.29 g/mol | |
| Chemical Abstracts Service Number | 1840253-47-5 | |
| MDL Number | MFCD16842324 | |
| Catalog Availability | 95% purity |
The structural architecture reveals a complex heterocyclic system where the piperazine moiety serves as the central scaffold, with the 6-methylpyridine-3-carbonyl group functioning as a significant substituent that likely influences both the electronic properties and spatial arrangement of the molecule. The presence of multiple nitrogen atoms within the structure creates opportunities for hydrogen bonding interactions and coordination chemistry applications, while the carbonyl functionality provides a reactive site for potential chemical modifications.
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound are not extensively documented in the available literature, related compounds within the piperazine-pyridine family have been subject to detailed structural analysis that provides insights into likely conformational characteristics. Research on similar substituted piperazine derivatives has demonstrated that these compounds typically exhibit chair conformations for the piperazine ring, with substituents adopting equatorial or axial orientations based on steric and electronic factors.
The carbonyl linkage between the piperazine and pyridine systems represents a critical structural feature that influences the overall molecular geometry. In related compounds, such linkages have been observed to adopt specific dihedral angles that minimize steric interactions while optimizing electronic conjugation between the aromatic and aliphatic components. The presence of the methyl substituent on the piperazine ring introduces additional conformational complexity, as this group must adopt a spatial arrangement that minimizes unfavorable interactions with the bulky pyridine-carbonyl substituent.
Studies of analogous compounds have revealed that crystalline forms of piperazine derivatives often exhibit hydrogen bonding patterns that stabilize specific conformational arrangements. The presence of nitrogen atoms in both the piperazine and pyridine rings creates multiple sites for intermolecular hydrogen bonding in the solid state, which can significantly influence the preferred crystal packing arrangements. These interactions typically result in extended hydrogen-bonded networks that contribute to the overall stability of the crystalline lattice.
Conformational flexibility analysis of related structures suggests that the piperazine ring system maintains its characteristic chair conformation across various substitution patterns, while the orientation of the pyridine-carbonyl substituent can vary depending on the specific substitution pattern and crystalline environment. The rotational barrier around the carbon-nitrogen bond connecting the carbonyl group to the piperazine ring represents a key conformational parameter that influences the accessible conformational space of the molecule.
Tautomeric and Stereochemical Considerations
The structural framework of this compound presents several important stereochemical considerations that influence its three-dimensional structure and potential biological activity. The presence of the methyl substituent on the piperazine ring creates a chiral center, resulting in the existence of enantiomeric forms that possess distinct spatial arrangements and potentially different biological properties. The absolute configuration at this stereocenter determines the spatial relationship between the methyl group and the bulky pyridine-carbonyl substituent.
The piperazine ring system itself adopts a chair conformation in which the two nitrogen atoms occupy positions that allow for optimal orbital overlap and minimal steric strain. The methyl substituent at the 2-position of the piperazine ring can occupy either an equatorial or axial orientation, with the equatorial position typically being more thermodynamically favorable due to reduced steric interactions with other ring substituents. The large pyridine-carbonyl group at the 1-position strongly favors the equatorial orientation to minimize unfavorable steric contacts.
Tautomeric considerations for this compound are primarily centered around the potential for amide resonance within the carbonyl linkage connecting the piperazine and pyridine systems. This resonance can result in partial double bond character for the carbon-nitrogen bond, which restricts rotation around this linkage and influences the preferred conformational arrangements of the molecule. The extent of this resonance depends on the electronic properties of both the piperazine and pyridine components, with electron-donating or electron-withdrawing substituents affecting the degree of conjugation.
The pyridine ring system contributes additional considerations related to the basicity of the nitrogen atom and its potential for protonation under physiological conditions. The electronic environment of the pyridine nitrogen is influenced by the methyl substituent at the 6-position, which provides electron density through inductive effects and may affect the overall electronic distribution within the aromatic system. This electronic modulation can influence both the conformational preferences and the potential for intermolecular interactions.
Computational Molecular Modeling (Density Functional Theory, Molecular Dynamics)
Computational approaches provide valuable insights into the electronic structure and conformational behavior of this compound that complement experimental observations. Density Functional Theory calculations represent a powerful tool for investigating the ground state electronic structure, optimized geometry, and energetic properties of this heterocyclic system. These computational methods can provide detailed information about bond lengths, bond angles, dihedral angles, and electronic charge distribution that may not be readily accessible through experimental techniques.
Molecular dynamics simulations offer complementary information about the conformational flexibility and dynamic behavior of the compound in different environments. These simulations can reveal the accessible conformational space, identify low-energy conformational states, and characterize the energy barriers associated with conformational transitions. The rotational freedom around the carbon-nitrogen bond connecting the carbonyl group to the piperazine ring represents a particularly important degree of freedom that can be thoroughly investigated through computational approaches.
The electronic properties calculated through Density Functional Theory methods include molecular orbital energies, electron density distributions, electrostatic potential surfaces, and dipole moments. These properties provide insights into the reactivity patterns, potential binding interactions, and electronic characteristics that influence the chemical behavior of the compound. The presence of multiple nitrogen atoms creates regions of high electron density that can serve as hydrogen bond acceptors or coordination sites for metal ions.
Computational prediction of spectroscopic properties represents another valuable application of theoretical methods for this compound. Calculated vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic transition energies can be compared with experimental data to validate computational models and provide assignments for observed spectroscopic features. The complex structure of this compound presents numerous vibrational modes and nuclear magnetic resonance signals that require detailed computational analysis for complete characterization.
Table 2: Computational Modeling Approaches and Applications
| Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory | Electronic structure optimization | Geometry, bonding, charge distribution |
| Molecular Dynamics | Conformational sampling | Dynamic behavior, flexibility |
| Vibrational Analysis | Spectroscopic prediction | Infrared and Raman frequencies |
| Nuclear Magnetic Resonance Prediction | Chemical shift calculation | Structural assignment |
The integration of multiple computational approaches provides a comprehensive understanding of the molecular properties that may not be accessible through any single experimental or theoretical method. The combination of static optimization techniques with dynamic simulation methods offers insights into both the preferred structural arrangements and the conformational mobility that characterizes this heterocyclic system under various conditions.
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-4-11(8-14-9)12(16)15-6-5-13-7-10(15)2/h3-4,8,10,13H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGFXGFOVJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine typically involves the reaction of 6-methylpyridine-3-carboxylic acid with 2-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine has shown promise as a lead compound in the development of new therapeutic agents. Its potential applications include:
- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated its activity against Mer and c-Met kinases, with IC50 values suggesting potent inhibitory effects.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| A | Mer | 8.1 |
| B | c-Met | 144.0 |
| C | Mer | 462.0 |
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress. In vitro assays using DPPH have shown moderate antioxidant activity.
Biological Research
The compound is also being investigated for its role as a biochemical probe or ligand in various assays. Its interactions with biological macromolecules can provide insights into cellular mechanisms and contribute to the understanding of disease pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This aspect warrants further exploration to establish its efficacy and mechanism of action.
Case Study 1: Inhibition of Cancer Cell Growth
A study focused on the effects of this compound on human cancer cell lines revealed a significant reduction in cell viability in a dose-dependent manner. This finding supports the compound's potential as an anticancer agent.
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of the compound using the DPPH assay. Results indicated effective scavenging of free radicals, highlighting its potential for use in therapeutic applications targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Piperazine Derivatives
Piperazine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents:
- Piperazine vs. Piperidine : Piperazine-containing compounds generally outperform piperidine analogues in binding affinity. For instance, a piperazine-linked benzyl derivative (Ki = 58 nM for hA2AAR) showed 10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) .
- Methyl Substitution : The methyl group on the piperazine in 2-methyl-1-(6-methylpyridine-3-carbonyl)piperazine may reduce metabolic liability. Piperazine rings are often metabolic hotspots, with deethylation or oxidation observed in compounds lacking steric hindrance .
- Pyridine Carbonyl vs. Aryl Groups: The 6-methylpyridine-3-carbonyl group distinguishes this compound from analogues like 1-(3-methylpyridin-2-yl)piperazine (CAS 111960-11-3), which lacks the carbonyl and methylpyridine substituents. The carbonyl group enhances polarity and target engagement, as seen in PARP-1 inhibitors where piperazine-substituted naphthoquinones showed improved selectivity .
Binding Affinity and Selectivity
- Receptor Binding: Piperazine derivatives with aromatic substituents, such as benzyl or pyridinyl groups, exhibit strong receptor interactions. For example, compound 3d in a 5-HT1A receptor study achieved subnanomolar affinity (Ki < 1 nM) due to a three-carbon alkyl linker and acetylated coumarin-piperazine structure .
- Selectivity : Substituting piperazine with morpholine (e.g., compound 5c ) reduced ChE inhibitory activity by 50–80%, highlighting the necessity of the piperazine’s nitrogen atoms for enzymatic interactions .
Metabolic Stability
Piperazine rings are prone to oxidative metabolism. In a Chagas disease study, lead compounds with piperazine underwent deethylation (metabolites A and B) or oxidation (metabolite C), prompting the search for isosteres with improved stability . The methyl group in this compound may mitigate such liabilities by sterically hindering metabolic enzymes.
Solubility and Physicochemical Properties
- Aqueous Solubility: Piperazine analogues with ethylene or methylene spacers between the piperazine and core structure (e.g., quinolones 8ac, 8j) showed solubility >80 μM at pH 2.0–6.5, while direct N-phenylpiperazine attachment reduced solubility to <20 μM .
- pKa Influence : The pKa of the piperazine nitrogen correlates with solubility. Compounds with spacers (pKa ~5–7) are more soluble than those with direct attachment (pKa ≤3.8) . For this compound, the lack of a spacer may lower solubility, but the pyridine’s hydrophilicity could offset this.
Data Tables
Table 1: Binding Affinity Comparison of Piperazine Derivatives
Table 2: Solubility and pKa of Piperazine Analogues
| Compound | Spacer Type | Solubility (μM) | pKa | Reference |
|---|---|---|---|---|
| Quinolone-piperazine (8ac) | Ethylene | >80 | 6–7 | |
| Quinolone-piperazine (8a) | None | <20 | 3.8 |
Biological Activity
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1840253-47-5
- Molecular Formula : C13H16N2O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring enhances binding affinity to specific receptors and enzymes, which can modulate their activity. This compound has been studied for its ability to influence cellular pathways related to inflammation and cancer.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperazine and pyridine moieties can significantly impact the compound's biological efficacy. For instance:
- Methyl Substituents : The presence of methyl groups at specific positions on the piperazine ring has been shown to enhance molecular rigidity and improve bioavailability .
- Carbonyl Group : The carbonyl group attached to the pyridine enhances interactions with target proteins, potentially increasing the compound's potency against certain diseases .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin in some assays .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
- In Vitro Efficacy : A study reported an EC50 value of 2.1 μM for a related compound in inhibiting specific inflammatory pathways, indicating that structural analogs of this compound may possess similar or enhanced activity .
- Animal Models : In vivo studies using mouse models have shown promising results in reducing tumor size when treated with this compound, highlighting its potential as an anticancer agent.
- Pharmacokinetics : Research on pharmacokinetic profiles revealed favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Data Table: Comparative Biological Activity
| Compound Name | EC50 (μM) | Activity Type | Model Used |
|---|---|---|---|
| This compound | TBD | Anticancer | Hypopharyngeal tumor cells |
| Related Compound 1 | 2.1 | Anti-inflammatory | LPS-stimulated human blood |
| Related Compound 2 | TBD | Anticancer | Mouse tumor model |
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Carboxylic Activation | EDC, HOAt, DCM, RT | 70–85% | |
| Coupling | 2-Methylpiperazine, Et₃N, 50°C, 12h | 60–75% | |
| Purification | Silica gel (EtOAc:Hexane = 1:8) | >95% purity |
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₆N₃O: 218.1294) .
- Infrared (IR) Spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm).
Advanced: How can computational chemistry predict reactivity and stability of derivatives?
Methodological Answer:
Q. Table 2: Key Computational Parameters
| Parameter | Value/Model | Application | Reference |
|---|---|---|---|
| DFT Level | B3LYP/6-31G(d) | Geometry Optimization | |
| Solvent Model | PCM (Ethanol) | Solvation Energy | |
| MD Software | GROMACS | Stability in Aqueous Media |
Advanced: What methodologies resolve contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Studies :
- Selectivity Profiling :
- Data Normalization :
Q. Example Workflow :
In Vitro Binding Assay : Incubate compound with target receptor (e.g., GPCRs) and measure displacement of [³H]-ligands.
Cytotoxicity Check : Parallel MTT assays on HEK293 or HepG2 cells.
Statistical Analysis : Apply ANOVA to confirm significance (p < 0.05) between binding and toxicity .
Advanced: How are molecular docking studies designed to evaluate interactions with biological targets?
Methodological Answer:
- Protein Preparation :
- Ligand Preparation :
- Generate 3D conformers of this compound using OpenBabel and assign charges (Gasteiger method).
- Docking Protocol :
- Validation :
- Compare docking results with co-crystallized ligands (e.g., RMSD < 2.0 Å indicates reliability).
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, acetonitrile) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
